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Compound of Interest

Compound Name: Spathulenol

Cat. No.: B192435

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spathulenol is a tricyclic sesquiterpene alcohol found in various essential oils of
plants.[1][2][3] Its structural complexity, characterized by a cyclopropane ring fused to a seven-
membered ring, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable
tool for its unambiguous identification and characterization.[4] This document provides detailed
application notes and experimental protocols for the structural elucidation of Spathulenol using
one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation: NMR Spectral Data of
Spathulenol

The following tables summarize the *H and 3C NMR chemical shift data for Spathulenol,
compiled from scientific literature. Data was acquired in Chloroform-d (CDCIs) as the solvent.

Table 1: *H NMR Spectroscopic Data for Spathulenol (400 MHz, CDCIs)
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Chemical Shift (8)

Coupling Constant

Atom No. Multiplicity
ppm (J) Hz
la 0.58 d 9.6
1B 0.85 t 9.6
2 2.05 m
3 2.30 m
5 1.95 m
6 1.65 m
8a 1.35 dd 12.0,4.0
8B 1.70 dt 12.0, 4.0
9a 2.15 m
9B 2.35 m
10 1.25 S
11 0.65 S
12 1.05 S
13 1.07 S
14 4.70 S
14 4.72 S
OH 1.60 S

Table 2: 13C NMR Spectroscopic Data for Spathulenol (100 MHz, CDCIs)
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Atom No. Chemical Shift (8) ppm Carbon Type
1 29.8 CH2
2 30.5 CH
3 41.8 CH2
4 152.9 C

5 52.8 CH
6 26.5 CH2
7 81.5 C

8 49.5 CH:
9 36.5 CH2
10 28.7 C
11 20.3 C
12 16.5 CHs
13 28.0 CHs
14 106.5 CH:
15 26.2 CHs

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of
Spathulenol are provided below.

Protocol 1: Sample Preparation
o Sample Weighing: Accurately weigh approximately 5-10 mg of purified Spathulenol.

o Solvent Addition: Dissolve the sample in 0.5-0.7 mL of Deuterated Chloroform (CDCIs)
containing 0.03% Tetramethylsilane (TMS) as an internal standard.
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o Transfer: Transfer the solution to a 5 mm NMR tube.

e Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Protocol 2: 1D NMR Data Acquisition (*H and 3C)

e Instrument: A 400 MHz (or higher) NMR spectrometer.

e 'H NMR Acquisition:

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

[¢]

Spectral Width: 12-16 ppm.

[e]

Acquisition Time: 2-3 seconds.

[e]

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

o

o Temperature: 298 K.
e 13C NMR Acquisition:

o Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30).

o

Spectral Width: 200-240 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2 seconds.

[e]

Number of Scans: 1024 or more, depending on sample concentration.
o Temperature: 298 K.
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

e Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a gradient probe.
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e COSY (Correlation Spectroscopy) Acquisition:[5]

o

Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqgf’).

[¢]

Spectral Width (F1 and F2): 12-16 ppm.

[¢]

Number of Increments (F1): 256-512.

[e]

Number of Scans per Increment: 2-4.

o

Relaxation Delay: 1.5 seconds.

o HSQC (Heteronuclear Single Quantum Coherence) Acquisition:[5]

[¢]

Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g.,
'hsqcedetgpsisp2.2").

o Spectral Width (F2 - *H): 12-16 ppm.

o Spectral Width (F1 - 13C): 180-200 ppm.

o Number of Increments (F1): 128-256.

o Number of Scans per Increment: 2-8.

o 1J(C,H) Coupling Constant: Optimized for ~145 Hz.

o Relaxation Delay: 1.5 seconds.

o HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:[5]

[¢]

Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

[¢]

Spectral Width (F2 - *H): 12-16 ppm.

[e]

Spectral Width (F1 - :3C): 200-240 ppm.

o

Number of Increments (F1): 256-512.
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o Number of Scans per Increment: 4-16.
o Long-Range Coupling Constant ("J(C,H)): Optimized for 8 Hz.
o Relaxation Delay: 1.5 seconds.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Spathulenol Structural Elucidation
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Caption: Workflow for the structural elucidation of Spathulenol using NMR.
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Diagram 2: Key COSY and HMBC Correlations for Spathulenol Structure
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Caption: Key 2D NMR (COSY and HMBC) correlations for Spathulenol.

Diagram 3: Logical Flow of 2D NMR Data Interpretation
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Caption: Logical flow for interpreting 2D NMR data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes & Protocols: Structural Elucidaion of
Spathulenol via NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192435#nmr-spectroscopy-for-structural-elucidation-
of-spathulenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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